ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4S)-8,9-diazatricyclo[43002,4]nona-1(6),7-diene-7-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-8,9-diazatricyclo[430The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
IETHOCPPFVXWDU-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@H]3[C@@H]2C3 |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.